1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is a complex organic compound that features a phthalazine core substituted with a phenyl group and a sulfanyl group linked to a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidin-2-yl sulfanyl intermediate, which is then reacted with a phthalazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinyl or phthalazine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinyl rings .
Scientific Research Applications
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide: Another compound with a similar pyrimidinyl sulfanyl group, used in different applications.
5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid: Known for its antiviral properties.
Uniqueness
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is unique due to its specific combination of a phthalazine core with a phenyl and a dimethylpyrimidinyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-phenylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-13-12-14(2)22-20(21-13)25-19-17-11-7-6-10-16(17)18(23-24-19)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFHDEBNJRQXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.